molecular formula C8H8FIO B2816262 (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol CAS No. 1454847-96-1

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Cat. No. B2816262
CAS RN: 1454847-96-1
M. Wt: 266.054
InChI Key: GQGBQRLYBYFVAW-YFKPBYRVSA-N
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Description

“(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol” is a chemical compound with the CAS Number: 1454847-96-1 . It is an intermediate of Lorlatinib, which is an orally administered inhibitor of ALK and ROS1, two enzymes that play a role in the development of cancer .


Molecular Structure Analysis

The molecular formula of “(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol” is C8H8FIO . The molecular weight is 266.05 . The InChI key is GQGBQRLYBYFVAW-YFKPBYRVSA-N .


Physical And Chemical Properties Analysis

“(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol” is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry, at 2-8°C . The density is 1.8±0.1 g/cm3 .

Scientific Research Applications

Chemical Synthesis and Molecular Interaction

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol plays a significant role in chemical synthesis and molecular interaction studies. Its application in the creation of various chemical compounds, particularly in organometallic chemistry, is notable. For instance, it has been involved in the synthesis of allenylidene and alkenylcarbyne complexes, contributing to the understanding of aromatic electrophilic substitution and carbocationic behavior in complex chemical reactions (Bustelo et al., 2007).

Biocatalytic Synthesis and Enantioselectivity

The compound is instrumental in biocatalytic synthesis processes. Research has demonstrated its role in the enantioselective synthesis of chiral alcohols, which are key intermediates in pharmaceutical production. The use of biocatalysts like Daucus carota cells for the reduction of prochiral 1-(4-fluorophenyl)ethanone exemplifies its application in creating enantiomerically enriched products, crucial in drug synthesis and understanding chiral recognition in molecular complexes (ChemChemTech, 2022).

Fluorescent Probes and Sensors

This compound is also significant in the development of fluorescent probes and sensors. Its derivatives are used in creating probes for detecting metal ions, which has practical applications in environmental monitoring and biomedical research. For example, its utilization in designing long-wavelength fluorophores for highly selective detection of metal ions like Hg2+ highlights its importance in developing sensitive and specific analytical tools (Zhu et al., 2014).

Antagonist Synthesis in Pharmacology

In pharmacology, (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol derivatives contribute to the synthesis of antagonists, like Aprepitant. This showcases its relevance in developing orally active drugs that target specific receptors, such as the NK(1) receptor, useful in therapeutic interventions (Brands et al., 2003).

Material Science and Polymer Chemistry

The compound finds application in material science, particularly in the synthesis of novel Schiff bases and smectic mesogenes, which are critical in developing advanced materials with unique properties like antimicrobial activity or specific liquid crystalline phases. This underlines its utility in creating new materials with potential applications in various industries, including pharmaceuticals and electronics (Puthran et al., 2019); (Kula et al., 2010).

Organic Light Emitting Diodes (OLEDs)

In the field of electronics, derivatives of this compound are used in the development of efficient blue emitters for OLEDs. The introduction of fluoro substituents significantly enhances the performance of these materials, making them valuable in the production of high-quality displays and lighting systems (Li et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Future Directions

Given that “(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol” is an intermediate of Lorlatinib, its future directions are likely tied to the development and application of Lorlatinib and similar drugs .

properties

IUPAC Name

(1S)-1-(5-fluoro-2-iodophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGBQRLYBYFVAW-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

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